“1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide” is a chemical compound with the formula C₁₃H₁₇FN₂O₃S . It is classified as an irritant .
The molecular weight of “1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide” is 300.35 . The molecular formula is C₁₃H₁₇FN₂O₃S . The SMILES representation is CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)C(=O)N .
The physical and chemical properties of “1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide” include a molecular weight of 300.35 and a molecular formula of C₁₃H₁₇FN₂O₃S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring and various functional groups such as a fluoro group and a methylsulfonyl moiety. This compound has garnered attention for its potential applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology.
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide is classified as an organic compound within the category of piperidine derivatives. Its structure suggests potential roles as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Multi-step synthesis often necessitates purification techniques like chromatography to isolate desired products.
The molecular structure of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide can be depicted as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of atoms .
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. Reaction yields can vary based on steric and electronic factors inherent to the compound's structure.
The mechanism of action for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide likely involves its interaction with specific biological targets such as receptors or enzymes. Binding to these targets may modulate their activity, leading to various pharmacological effects. Detailed studies are required to elucidate the precise pathways involved in its biological activity .
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) can be obtained from experimental studies or supplier documentation .
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Its unique structural features make it a valuable compound for further research into new drug development and chemical processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2